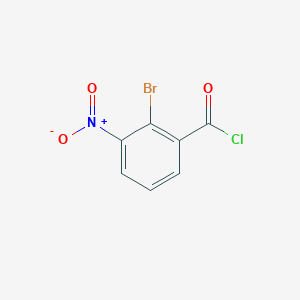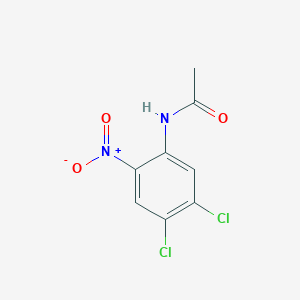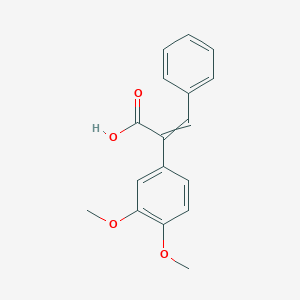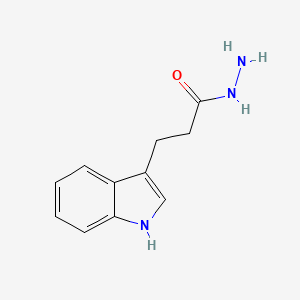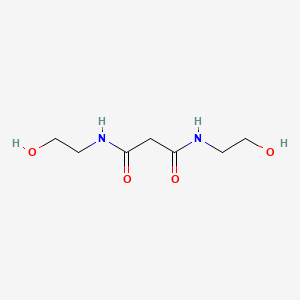
N,N'-bis(2-hydroxyethyl)propanediamide
Descripción general
Descripción
Coordination Properties and Molecular Structure
The coordination properties of N,N'-bis(2-hydroxyethyl)propanediamide derivatives have been extensively studied, particularly in the context of their interactions with metal ions. For instance, the coordination of copper(ii) ions with N,N'-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine results in the formation of both dinuclear and mononuclear copper(ii) complexes, as demonstrated through crystal structure analysis and physicochemical methods . Similarly, the structure of N,N'-bis(2-hydroxyphenyl)butanediamide reveals a molecule consisting of two 2-hydroxyphenyl moieties attached to the nitrogens of butanediamide, crystallizing in the monoclinic space group .
Synthesis Analysis
The synthesis of these compounds often involves template reactions or green chemistry approaches. For example, the synthesis of a ninhydrin derivative through a green strategy using acetic acid as a catalyst has been reported, with the structure confirmed by spectral analysis and single crystal X-ray analysis . The synthesis of optically active Lu(III) and Yb(III) complexes with N,N'-bis(2-hydroxybenzyl)-N,N'-bis(2-pyridylmethyl)-R-1,2-propanediamine also highlights the stereoselective nature of these reactions, resulting in optically active complexes .
Chemical Reactions Analysis
The reactivity of these compounds with various metal ions leads to the formation of complexes with distinct geometries and coordination modes. For instance, the reaction of N,N'-bis(2-hydroxybenzyl)-N,N'-bis(2-pyridylmethyl)-R-1,2-propanediamine with lanthanide ions results in seven-coordinate complexes with distorted pentagonal bipyramidal geometry . The ability to form strong hydrogen bonds, as seen in the crystal structure of N,N'-bis(2-hydroxybenzylidene)-2,2-dimethyl-1,3-propanediamine, also plays a significant role in the stability and reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by various spectroscopic and crystallographic techniques. For instance, the molecular structure of a ninhydrin derivative has been optimized using DFT/B3LYP method, and its electronic properties have been discussed with the help of descriptors such as HOMO-LUMO and MEPS . The hydrogen bonding in 2-(hydroxymethyl)-1,3-propanediol and related compounds contributes to the formation of supramolecular frameworks, as evidenced by crystallographic studies . Additionally, the spectroelectrochemical properties of the salen-type ligand and its copper(ii) complexes have been examined, providing insights into their redox behavior .
Case Studies
Specific case studies, such as the redetermination of the crystal structure of N,N'-bis(2-hydroxybenzylidene)-2,2-dimethyl-1,3-propanediamine at low temperature, provide detailed insights into the intra-molecular hydrogen bonding and stabilization of the crystal network through C-H...π interactions . The synthesis and characterization of the dimeric chromium(III) complex di-μ-hydroxobis[{N,N'-bis(2-pyridylmethyl)-1,3-propanediamine}-chromium(III)] perchlorate also serve as a case study, revealing antiferromagnetic coupling between chromium centers and the presence of racemic mixtures .
Propiedades
IUPAC Name |
N,N'-bis(2-hydroxyethyl)propanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4/c10-3-1-8-6(12)5-7(13)9-2-4-11/h10-11H,1-5H2,(H,8,12)(H,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCNWGGKMFFYDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC(=O)CC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80985048 | |
| Record name | N~1~,N~3~-Bis(2-hydroxyethyl)propanediimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80985048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(2-hydroxyethyl)propanediamide | |
CAS RN |
6640-68-2 | |
| Record name | NSC49014 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49014 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~1~,N~3~-Bis(2-hydroxyethyl)propanediimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80985048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295821.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295822.png)
![7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine](/img/structure/B1295823.png)
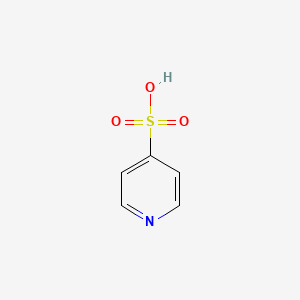
![Thieno[2,3-c]furan-4,6-dione](/img/structure/B1295826.png)
